molecular formula C8H4F2O2 B13133865 5,6-difluoroisobenzofuran-1(3H)-one

5,6-difluoroisobenzofuran-1(3H)-one

Cat. No.: B13133865
M. Wt: 170.11 g/mol
InChI Key: XFEYETKTESHPGS-UHFFFAOYSA-N
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Description

5,6-Difluoroisobenzofuran-1(3H)-one is an organic compound with the molecular formula C8H4F2O2 It is a derivative of isobenzofuran, characterized by the presence of two fluorine atoms at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 5,6-difluoroisobenzofuran-1(3H)-one typically begins with commercially available starting materials such as 4,5-difluorophthalic anhydride.

    Reaction Conditions: One common method involves the cyclization of 4,5-difluorophthalic anhydride under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like acetic anhydride or sulfuric acid, which facilitates the formation of the isobenzofuran ring.

    Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5,6-Difluoroisobenzofuran-1(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isobenzofuran derivatives.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted isobenzofuran derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 5,6-difluoroisobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in the development of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Research is ongoing to explore the use of this compound derivatives in medicinal chemistry. These derivatives may exhibit interesting biological activities, including anti-inflammatory and anticancer properties.

Industry

In the materials science industry, this compound is investigated for its potential use in the synthesis of advanced polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism by which 5,6-difluoroisobenzofuran-1(3H)-one exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing fluorine atoms influence the reactivity of the compound, making it more susceptible to nucleophilic attack. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, potentially leading to improved efficacy of fluorinated drugs.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluoroisobenzofuran-1(3H)-one: Similar structure but with fluorine atoms at different positions.

    5,6-Dichloroisobenzofuran-1(3H)-one: Chlorine atoms instead of fluorine, leading to different reactivity and properties.

    5,6-Dimethylisobenzofuran-1(3H)-one: Methyl groups instead of fluorine, affecting the compound’s steric and electronic properties.

Uniqueness

5,6-Difluoroisobenzofuran-1(3H)-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and can influence its interactions in both chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4F2O2

Molecular Weight

170.11 g/mol

IUPAC Name

5,6-difluoro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4F2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2

InChI Key

XFEYETKTESHPGS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)F)F

Origin of Product

United States

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